methyl 2,2-dimethyl-3-[(2,2,2-trifluoroethyl)amino]propanoate
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Overview
Description
Methyl 2,2-dimethyl-3-[(2,2,2-trifluoroethyl)amino]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoroethyl group attached to an amino propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-dimethyl-3-[(2,2,2-trifluoroethyl)amino]propanoate typically involves the reaction of 2,2-dimethyl-3-aminopropanoic acid with 2,2,2-trifluoroethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The esterification process involves the use of methanol and a catalyst such as sulfuric acid to form the final ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-3-[(2,2,2-trifluoroethyl)amino]propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles such as amines or thiols replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 2,2-dimethyl-3-[(2,2,2-trifluoroethyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoroethyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-3-[(2,2,2-trifluoroethyl)amino]propanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-dimethyl-3-[propyl(2,2,2-trifluoroethyl)amino]propanoate
- Methyl 2,2-dimethyl-3-[(2,2,2-trifluoroethyl)amino]butanoate
Uniqueness
Methyl 2,2-dimethyl-3-[(2,2,2-trifluoroethyl)amino]propanoate is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
1525599-36-3 |
---|---|
Molecular Formula |
C8H14F3NO2 |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
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